molecular formula C10H10N2O4 B1361057 4'-Nitroacetoacetanilide CAS No. 4835-39-6

4'-Nitroacetoacetanilide

Cat. No. B1361057
CAS RN: 4835-39-6
M. Wt: 222.2 g/mol
InChI Key: KCXJQNDNGLRYBN-UHFFFAOYSA-N
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Description

4’-Nitroacetoacetanilide is an organic compound with the molecular formula C10H10N2O4 . It is a nitro derivative of acetanilide . The compound has a molecular weight of 222.2 g/mol .


Molecular Structure Analysis

The linear formula of 4’-Nitroacetoacetanilide is CH3CONHC6H4NO2 . The compound has a molecular weight of 180.16 . The SMILES string representation is CC(=O)Nc1ccc(cc1)N+=O .


Chemical Reactions Analysis

4’-Nitroacetoacetanilide was used as a test substrate and its hydrolysis was determined by UV spectroscopic measurements . It was also used to prepare 4-aminoacetanilide .


Physical And Chemical Properties Analysis

4’-Nitroacetoacetanilide has a predicted density of 1.350±0.06 g/cm3 . The predicted boiling point is 466.1±30.0 °C , and the melting point ranges from 119.0 to 124.0 °C . The compound has a vapor pressure of 7.3E-09mmHg at 25°C , and a refractive index of 1.601 .

Scientific Research Applications

Crystal and Molecular Structure Studies

4'-Nitroacetoacetanilide has been a subject of interest in crystal and molecular structure studies. For example, the crystal and molecular structure of 4-methyl-2-nitroacetanilide, a closely related compound, was determined by X-ray diffraction. This study provided insights into the molecular arrangement, showcasing nearly planar molecules and distinct columnar stacking influenced by dipole-dipole interactions (Moore, Yeadon, & Palmer, 1984).

Polymorphism and Crystal Lattice Studies

Research has also focused on the polymorphism and crystal lattice structures of related nitroacetanilides. Studies on 4-methyl-2-nitroacetanilide, for instance, explored different modifications and their impact on crystallization. These investigations provide valuable data for understanding the stability of various crystal forms and how different additives influence the lattice structure (He et al., 2001).

Solid-State NMR and Computational Studies

Solid-state NMR and computational studies have been conducted to understand the structure of polymorphs of related nitroacetanilides. Such studies utilize techniques like magic-angle spinning NMR spectroscopy and first-principles computations, providing detailed insights into molecular structures and aiding in the elucidation of crystallographic structures (Harris et al., 2006).

Applications in Dye and Pigment Industry

Compounds similar to 4'-Nitroacetoacetanilide have been used in the dye and pigment industry. For instance, α-(2-Nitro-4-methylphenylazo)-acetoacetanilide is a key yellow pigment. Its structure, characterized by intramolecular hydrogen bonds and a planar resonance system, contributes to its dye properties (Mez, 1968).

Synthesis and Structural Analysis

Synthetic methods for producing nitroacetanilides and their structural analysis are also a significant area of research. Studies involve the synthesis of various nitroacetanilide derivatives and their characterization using techniques like IR, NMR, and MS. Such research is crucial for developing efficient synthetic routes and understanding the molecular composition of these compounds (Sun et al., 2010).

Dielectric Measurements

Dielectric measurements of nitroacetanilides in solution have been conducted to understand their electrical properties. These studies measure parameters like dielectric constant, loss, and permittivity, providing insights into molecular rotation and relaxation processes. Such research is vital for applications in material science and electronics (Manro & Jain, 2018).

Safety And Hazards

4’-Nitroacetoacetanilide is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

N-(4-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXJQNDNGLRYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197493
Record name 4'-Nitroacetoacetanilide
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrophenyl)-3-oxobutanamide

CAS RN

4835-39-6
Record name N-(4-Nitrophenyl)-3-oxobutanamide
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Record name 4'-Nitroacetoacetanilide
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Record name 4835-39-6
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Record name 4'-Nitroacetoacetanilide
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Record name 4'-nitroacetoacetanilide
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Synthesis routes and methods

Procedure details

13.8 g (0.1 mol) of 4-nitroaniline were suspended in 20 ml of dry xylene and 14,22 g (0.1 mol) of 2,2,6-trimethyl-4H-1,3-dioxin-4-one were added. The reaction mixture was heated in an oil-bath at 150° C. for 30 minutes while the acetone formed in the reaction was removed by distillation. The reaction mixture was cooled to room temperature, filtered and the residue was washed thoroughly with ethyl acetate. The filtrate was evaporated to obtain 11.65 g (52%) of N-(4-nitrophenyl)-3-oxobutanamide as a white crystalline solid melting at 119°-21° C. (from ethyl acetate-petroleum ether (40°-60° C.)) (lit.* melting at 120°-122° C.).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Sengupta, KS Gayen, P Pandit… - Chemistry–A European …, 2012 - Wiley Online Library
… However, the reaction does not perform with the electron-withdrawing substituent (4′-nitroacetoacetanilide); this demonstrates that the electronic effect of the N-aryl substituent is …
JS Witzeman, WD Nottingham - The Journal of Organic Chemistry, 1991 - ACS Publications
Reaction of various nucleophiles with terf-butyl acetoacetate (t-BAA, la) is shown to be a convenient method for the preparation of a wide variety of acetoacetic acid derivatives. This …
Number of citations: 189 pubs.acs.org
AK Mohamed, HA Mostafa, GY El-Ewady… - Portugaliae …, 2000 - peacta.org
… 4nitroacetoacetanilide) in ethanolic solution in presence of few drops of dilute HC1, reflux for four hours, cool and recrystallized several times. The purity was checked by elemental …
Number of citations: 5 www.peacta.org
M Nakpathom, D Hinks, HS Freeman - Dyes and pigments, 2001 - Elsevier
The synthesis, characterization and mutagenicity of a series of diarylide pigments prepared using highly twisted nonmutagenic 2,2′-dimethyl-5,5′-dipropoxybenzidine and 2,2′-…
Number of citations: 20 www.sciencedirect.com
T MUKAIYAMA, M TOKIZAWA… - The Journal of Organic …, 1962 - ACS Publications
The pyrolysis of 2-haloacetamideshas been studied. The pyrolysis of 2, 2, 2-trichloroacetamides at a temperature range from 500 to 600 gave the corresponding isocyanates in low …
Number of citations: 14 pubs.acs.org
窪田幸夫 - YAKUGAKU ZASSHI, 1967 - jstage.jst.go.jp
Aniline reacts with diketene, in the presence of a basic catalyst like triethylamine and pyridine, to afford acetoacetanilide (IIa) and 1-phenyl-3-acetyl-6-methyl-2, 4 (1H, 3H)-pyridinedione …
Number of citations: 3 www.jstage.jst.go.jp

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